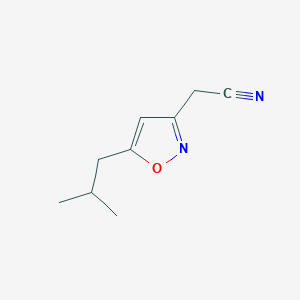

2-(5-Isobutylisoxazol-3-yl)acetonitrile

Description

Significance of Isoxazole (B147169) Ring Systems in Advanced Organic Chemistry and Chemical Biology

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and materials science. nih.govbldpharm.com This prominence stems from its unique electronic properties and its ability to act as a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity. bldpharm.com The isoxazole nucleus is found in a variety of natural products and has been incorporated into numerous synthetic compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. tdcommons.org

In organic synthesis, the isoxazole ring serves as a valuable synthetic intermediate. Its N-O bond can be cleaved under specific conditions, allowing for the transformation of the ring into other functional groups, thereby providing a pathway to complex molecular architectures. nih.gov The stability of the isoxazole ring under various reaction conditions, coupled with its susceptibility to controlled cleavage, makes it a powerful tool for synthetic chemists. nih.gov

The diverse biological activities of isoxazole derivatives are attributed to their ability to engage in various non-covalent interactions with biological targets. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-π stacking interactions. bldpharm.com The substitution pattern on the isoxazole ring plays a crucial role in modulating these interactions and, consequently, the biological and physicochemical properties of the molecule. tdcommons.org

Strategic Importance of Acetonitrile-Containing Moieties in Synthetic Methodologies and Material Science

The acetonitrile (B52724) group (-CH₂CN) is a highly versatile functional group in organic synthesis. The presence of the electron-withdrawing nitrile group acidifies the adjacent methylene (B1212753) protons, making them susceptible to deprotonation and subsequent reactions with a variety of electrophiles. This reactivity allows for the facile introduction of the cyanomethyl group into various molecular frameworks, serving as a key building block for more complex structures.

Beyond its role as a reactive handle, the nitrile group itself can be transformed into a range of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. This synthetic flexibility makes acetonitrile-containing compounds valuable precursors in the synthesis of pharmaceuticals and agrochemicals.

In the realm of material science, the strong dipole moment of the nitrile group contributes to the unique properties of materials incorporating this moiety. Acetonitrile itself is a widely used polar aprotic solvent due to its ability to dissolve a broad range of compounds and its relatively high dielectric constant. Polymers and organic materials containing nitrile functionalities can exhibit interesting electronic and photophysical properties, making them candidates for applications in organic electronics and nonlinear optics.

Overview of Current Research Trajectories and Academic Relevance of 2-(5-Isobutylisoxazol-3-yl)acetonitrile and Related Isoxazole-Acetonitrile Frameworks

While specific research on this compound is not extensively documented in publicly available literature, the academic relevance of isoxazole-acetonitrile frameworks is significant. Research in this area is largely driven by the pursuit of novel bioactive molecules. The combination of the pharmacologically active isoxazole ring with the synthetically versatile acetonitrile group offers a promising strategy for the development of new therapeutic agents. bldpharm.comtdcommons.org

Current research trajectories for related compounds often focus on:

Synthesis of Novel Derivatives: Developing efficient and regioselective synthetic methods for a variety of substituted isoxazole-acetonitriles to create diverse chemical libraries for biological screening. tdcommons.org

Biological Evaluation: Investigating the antimicrobial, anticancer, anti-inflammatory, and other potential therapeutic activities of these compounds. bldpharm.comtdcommons.org Structure-activity relationship (SAR) studies are crucial in this context to identify the key structural features responsible for the observed biological effects.

Applications as Synthetic Intermediates: Exploring the use of isoxazole-acetonitriles as building blocks for the synthesis of more complex heterocyclic systems and natural product analogues.

The academic relevance of these frameworks lies in their potential to yield new discoveries in medicinal chemistry and to provide new tools for organic synthesis. The specific compound this compound, with its isobutyl substituent, offers a lipophilic component that can influence its pharmacokinetic properties, making it an interesting candidate for further investigation within these research trends.

Data Tables

To provide context for the potential properties of this compound, the following tables present data for structurally related isoxazole and acetonitrile derivatives.

Table 1: Physicochemical Properties of Representative Isoxazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Reference |

| Isoxazole | C₃H₃NO | 69.06 | 95 | nih.gov |

| 3,5-Dimethylisoxazole | C₅H₇NO | 97.12 | 140-141 | N/A |

| 2-(1,2-Oxazol-3-yl)acetonitrile | C₅H₄N₂O | 108.10 | N/A |

Table 2: Research Findings on the Biological Activity of Selected Isoxazole Derivatives

| Compound/Derivative Class | Biological Activity Investigated | Key Findings | Reference |

| 3,5-Disubstituted isoxazoles | Anti-inflammatory (COX inhibition) | Compounds with chloro or bromo substitutions on a phenyl ring showed significant activity. | tdcommons.org |

| Indole-containing isoxazoles | sPLA₂ inhibitory activity | Isoxazoles with electron-withdrawing groups (e.g., -F, -CF₃) on a phenyl ring displayed excellent inhibitory activity. | tdcommons.org |

| Isoxazole-based compounds | Anticancer (HSP90 inhibition) | NVP-AUY922 and its derivatives have been developed as potent inhibitors. | bldpharm.com |

| Isoxazole-containing compounds | Antibacterial | Some derivatives showed moderate activity against Klebsiella pneumoniae and Staphylococcus aureus. | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

2-[5-(2-methylpropyl)-1,2-oxazol-3-yl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7(2)5-9-6-8(3-4-10)11-12-9/h6-7H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMYCSGKLRBQJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=NO1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 5 Isobutylisoxazol 3 Yl Acetonitrile and Its Structural Analogs

Strategic Approaches to the Isoxazole (B147169) Core Formation

The isoxazole ring is a key structural motif found in numerous biologically active compounds. nih.gov Its synthesis has been a subject of extensive research, leading to the development of several robust methodologies. The most prominent and widely utilized method for constructing the isoxazole scaffold is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, typically an alkyne or an alkene. nih.govresearchgate.net Alternative strategies, including electrophilic cyclization and various condensation reactions, provide complementary pathways to this important heterocycle. organic-chemistry.orgnanobioletters.com

Elucidation of 1,3-Dipolar Cycloaddition Reactions in the Synthesis of 5-Isobutylisoxazole Scaffolds

The 1,3-dipolar cycloaddition is a powerful and highly convergent reaction for forming five-membered heterocyclic rings. youtube.comnih.gov In the context of isoxazole synthesis, this reaction involves the combination of a nitrile oxide (a 1,3-dipole) and an alkyne or alkene (a dipolarophile). researchgate.net For the synthesis of a 5-isobutylisoxazole scaffold, the reaction would typically involve an appropriate nitrile oxide and an alkyne bearing an isobutyl group, such as 4-methyl-1-pentyne. The reaction is often performed as a one-pot procedure where the unstable nitrile oxide is generated in situ. organic-chemistry.org The mechanism is generally considered to be a concerted pericyclic process, although stepwise diradical mechanisms have also been proposed. nih.gov

Due to their inherent instability, nitrile oxides are almost always generated in situ for immediate use in cycloaddition reactions. nsf.gov A variety of methods have been established for their formation from stable precursors.

One of the most common methods is the oxidation of aldoximes . researchgate.net A wide range of oxidizing agents can be employed for this transformation. For instance, readily available reagents like sodium hypochlorite (B82951) (bleach) in a biphasic system can cleanly and efficiently convert an aldoxime to the corresponding nitrile oxide. mdpi.com Other successful oxidants include N-bromosuccinimide (NBS), chloramine-T, ceric ammonium (B1175870) nitrate (B79036) (CAN), and hypervalent iodine reagents like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB). researchgate.netnih.gov

Another classical and reliable method is the dehydrohalogenation of hydroximoyl chlorides . This approach involves treating the hydroximoyl chloride precursor with a mild base, such as triethylamine (B128534) (Et₃N) or sodium bicarbonate, to eliminate HCl and generate the nitrile oxide dipole. nih.govnih.gov

More recently, methods starting from diazocarbonyl compounds have been developed. The reaction of terminal diazo compounds with tert-butyl nitrite (B80452) (TBN) provides a catalyst-free route to nitrile oxides under mild conditions, expanding the toolkit for their generation. nsf.govnih.gov

The reactivity of the generated nitrile oxide is high, readily undergoing [3+2] cycloaddition with a dipolarophile present in the reaction mixture to form the isoxazole or isoxazoline (B3343090) ring. nsf.gov

Table 1: Selected Methods for in situ Generation of Nitrile Oxides

| Precursor | Reagent(s) | Key Advantages | Reference(s) |

|---|---|---|---|

| Aldoxime | NaOCl (Bleach), DCM | Mild, high yield, readily available reagents | mdpi.com |

| Aldoxime | Chloramine-T | Effective oxidant for good yields of isoxazolines | researchgate.net |

| Hydroximoyl Chloride | Triethylamine (Et₃N) | Classical, reliable method | nih.gov |

| Diazocarbonyl Compound | tert-Butyl Nitrite (TBN) | Catalyst-free, mild conditions | nsf.govnih.gov |

| Primary Nitroalkane | Dehydrating Agent (e.g., PhNCO) | Classic method, direct use of nitro compounds | nsf.gov |

When unsymmetrical alkynes react with nitrile oxides, the formation of two possible regioisomers (3,4- and 3,5-disubstituted isoxazoles) is possible. Under standard thermal conditions, the [3+2] cycloaddition of nitrile oxides with terminal alkynes generally exhibits high regioselectivity, predominantly yielding the 3,5-disubstituted isoxazole . mdpi.com This selectivity is governed by both steric and electronic factors, as predicted by frontier molecular orbital (FMO) theory.

However, controlling the regioselectivity to achieve other substitution patterns, such as the 3,4-disubstituted isomer, can be challenging but is achievable through specific strategies. mdpi.com For example, using alkynylboronates in 1,3-dipolar cycloadditions can provide excellent levels of regiocontrol. nih.gov The synthesis of pyrrolo-isoxazoles via cycloaddition of nitrones with maleimides can also afford a single regioisomer under specific conditions, such as performing the reaction in water. rsc.org The choice of catalyst can also influence the outcome; copper-catalyzed cycloadditions, often termed "click reactions," can favor a specific regioisomer. youtube.com

Stereoselectivity becomes a key consideration when alkenes are used as dipolarophiles, as this can generate up to two new stereocenters in the resulting isoxazoline ring. The development of catalytic enantioselective 1,3-dipolar cycloadditions, often using chiral metal-ligand complexes, allows for the creation of chiral pyrrolidine (B122466) and isoxazoline scaffolds with high stereocontrol. nih.gov

Exploration of Alternative Cyclization and Ring-Forming Methodologies for Isoxazoles

While 1,3-dipolar cycloaddition is the most common route, several other effective methodologies for isoxazole synthesis exist.

Electrophilic cyclization of 2-alkyn-1-one O-methyl oximes represents a versatile alternative. organic-chemistry.org This method involves reacting the oxime substrate with an electrophile such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). The reaction proceeds under mild conditions to afford 3,5-disubstituted 4-haloisoxazoles in good to excellent yields. organic-chemistry.orgresearchgate.net This pathway is valuable for creating highly substituted isoxazoles that can be further modified through cross-coupling reactions.

Another important strategy is the condensation of hydroxylamine (B1172632) with a three-carbon component . nanobioletters.com This can involve the reaction of hydroxylamine hydrochloride with a 1,3-dicarbonyl compound or its synthetic equivalent. Similarly, the reaction of hydroxylamine with α,β-ynones provides a direct route to the isoxazole ring. nanobioletters.com

Base-catalyzed condensation of primary nitro compounds with dipolarophiles like alkynes also serves as a pathway to isoxazoles, offering an alternative entry point from readily available starting materials. unifi.it

Methodologies for the Introduction and Modification of the Acetonitrile (B52724) Moiety in 2-(5-Isobutylisoxazol-3-yl)acetonitrile

The synthesis of the target molecule, this compound, requires the formation of the isoxazole ring and the presence of the cyanomethyl (-CH₂CN) group at the 3-position. Based on the high regioselectivity of the 1,3-dipolar cycloaddition, the most logical approach involves reacting an alkyne bearing the isobutyl group with a nitrile oxide precursor that contains the cyanomethyl moiety.

Specifically, the reaction of 4-methyl-1-pentyne (the isobutyl-containing dipolarophile) with a nitrile oxide generated from cyanoacetaldehyde oxime would be expected to yield the desired 3,5-disubstituted product. The introduction of the acetonitrile group is thus achieved by selecting the appropriate building block prior to the ring-forming cycloaddition step.

Alternative, though less direct, strategies could involve the post-cyclization modification of a pre-formed isoxazole. For example, a 3-halomethylisoxazole could potentially undergo nucleophilic substitution with a cyanide salt, or a 3-methylisoxazole (B1582632) could be halogenated and then cyanated. However, these multi-step sequences are often less efficient than the convergent cycloaddition approach.

Mechanistic Studies of Carbon-Carbon Bond Formation Strategies for Acetylenic Linkages

The formation of the carbon-carbon triple bond (acetylenic linkage) in one of the key precursors, such as 4-methyl-1-pentyne, is a fundamental transformation in organic synthesis. organic-chemistry.org Several robust methods exist for this purpose.

The most common method for creating terminal acetylenes involves the alkylation of an acetylene (B1199291) anion . Acetylene or a monosubstituted alkyne can be deprotonated with a strong base (e.g., NaNH₂, n-BuLi) to form a nucleophilic acetylide. This acetylide can then react with an appropriate alkyl halide (e.g., isobutyl bromide) via an Sₙ2 reaction to form the new C-C bond and construct the desired alkyne. vanderbilt.edu

Elimination reactions also provide a pathway to acetylenes. For example, the double dehydrohalogenation of a vicinal or geminal dihalide with a strong base can generate a C≡C bond. vanderbilt.edu

Table 2: General Strategies for Acetylenic C-C Bond Formation

| Reaction Type | Reactants | Mechanism | Reference(s) |

|---|---|---|---|

| Alkylation of Acetylide | Terminal Alkyne + Strong Base + Alkyl Halide | Deprotonation followed by Sₙ2 substitution | vanderbilt.edu |

| Corey-Fuchs Reaction | Aldehyde + CBr₄/PPh₃, then n-BuLi | Formation of a dibromo-olefin followed by elimination/rearrangement | vanderbilt.edu |

| Seyferth-Gilbert Homologation | Aldehyde/Ketone + Dimethyl (diazomethyl)phosphonate | Addition followed by intramolecular cyclization and fragmentation | |

| Fritsch-Buttenberg-Wiechell Rearrangement | 1,1-Diaryl-2-haloethene + Strong Base | α-elimination to form a vinyl carbene, followed by 1,2-migration |

Advanced Techniques for Nitrile Functionality Introduction and Derivatization

The synthesis of nitriles, or organic compounds containing a −C≡N functional group, is a cornerstone of modern organic chemistry due to their prevalence in pharmaceuticals and their versatility as synthetic intermediates. scribd.comresearchgate.netnih.gov The introduction of the nitrile functionality and its subsequent chemical transformation are critical steps in the synthesis of complex molecules like this compound.

Recent advancements have moved beyond classical methods like the Sandmeyer and Rosenmund-von Braun reactions, which often require pre-functionalized starting materials and stoichiometric copper(I) cyanide. nih.gov Modern techniques focus on efficiency, milder conditions, and broader substrate scope. A particularly attractive strategy is the direct cyanation through the functionalization of carbon-hydrogen (C-H) bonds, which utilizes readily available starting materials. nih.gov Transition-metal catalysis, employing metals like copper, palladium, and nickel, has become a robust method for the cyanation of aryl and heterocyclic halides. numberanalytics.comorganic-chemistry.org For heterocyclic compounds, copper-catalyzed C-H cyanation using an iodine oxidant has proven effective for azoles, benzoxazoles, and other N-heterocycles. nih.gov

Other innovative methods for nitrile introduction include:

Oxidative Dehydrogenation: The direct conversion of primary amines and alcohols into nitriles using oxidants like molecular oxygen, often catalyzed by copper or ruthenium complexes. researchgate.netorganic-chemistry.org

Dehydration of Amides and Aldoximes: The use of dehydrating agents to convert primary amides or aldoximes into nitriles. numberanalytics.comorganic-chemistry.orglibretexts.org Modern variations use catalytic systems that operate under mild conditions. organic-chemistry.org

Cyanide-Free Reagents: To circumvent the toxicity of traditional cyanide sources, alternative reagents and protocols have been developed. These include the use of N-cyano-N-phenyl-p-toluenesulfonamide for silver-catalyzed nitrogen-atom-transfer to carboxylic acids. organic-chemistry.org

Once the nitrile group is installed, it serves as a versatile handle for further derivatization. The cyano group can be readily converted into various other functional groups, significantly increasing the molecular diversity achievable from a single nitrile intermediate. nih.govnumberanalytics.com Key derivatization reactions include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to form primary amides and subsequently carboxylic acids. numberanalytics.comlibretexts.org

Reduction: The reduction of nitriles can yield primary amines using strong reducing agents or aldehydes using specific reagents and conditions. numberanalytics.com

Cycloaddition: The nitrile group can participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles. researchgate.net

The following table summarizes some advanced methodologies for introducing the nitrile functionality.

| Method | Starting Material | Key Reagents/Catalyst | Key Features | Reference |

| Direct C-H Cyanation | Heterocycles (e.g., Azoles) | Copper Catalyst, Iodine Oxidant, NaCN/KCN | High regioselectivity; avoids pre-functionalization. | nih.gov |

| Catalytic Cyanation | Aryl/Alkyl Halides | Palladium or Copper Catalysts, Zn(CN)₂ | Good functional group tolerance; milder conditions. | numberanalytics.comorganic-chemistry.org |

| Oxidative Dehydrogenation | Primary Alcohols/Amines | CuI/TEMPO/O₂ or Ruthenium Catalysts | Uses green oxidant (O₂); direct conversion. | researchgate.netorganic-chemistry.org |

| Dehydration of Aldoximes | Aldoximes | Trichloroisocyanuric acid (TCCA), TEMPO | Efficient one-pot synthesis. | organic-chemistry.org |

| Deoxynitrogenation | Carboxylic Acids | Iron Catalyst, Cyanamide | Cyanide-free nitrogen source; broad scope. | organic-chemistry.org |

Implementation of Sustainable and Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, these principles can be applied to both the formation of the isoxazole ring and the introduction of the acetonitrile side chain.

A primary focus of green nitrile synthesis is the avoidance of highly toxic cyanide reagents like HCN, NaCN, or KCN. organic-chemistry.orgmdpi.com This has spurred the development of cyanide-free synthetic routes. One of the most promising green alternatives is the use of biocatalysis. Aldoxime dehydratases, for example, are enzymes that catalyze the conversion of aldoximes to nitriles in aqueous media under mild temperature and pH conditions, generating only water as a byproduct. mdpi.com This enzymatic method has been successfully applied to a broad range of aliphatic and aromatic substrates with high efficiency. mdpi.com

Other green strategies include:

Use of Greener Oxidants: Aerobic oxidation, which uses molecular oxygen from the air as the terminal oxidant, is a key green technique. organic-chemistry.org Copper-catalyzed systems have been developed for the synthesis of nitriles directly from alcohols and aqueous ammonia (B1221849), with O₂ as the clean oxidant. organic-chemistry.org

Alternative Solvents and Catalysts: The use of deep eutectic solvents, which are biodegradable and have low toxicity, can replace volatile organic solvents. organic-chemistry.org Furthermore, catalysis with earth-abundant and less toxic metals like iron is gaining prominence over methods that use precious or more toxic metals. organic-chemistry.orgorganic-chemistry.org

Atom Economy: Processes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are inherently greener. The direct synthesis of nitriles from alcohols and ammonia via a dehydrogenation cascade is an example of a highly atom-economical route. organic-chemistry.orgacs.org

Photocatalysis and Electrocatalysis: These emerging fields offer sustainable pathways for nitrile synthesis. organic-chemistry.orgacs.org Photochemical methods can enable the synthesis of nitriles from alkyl bromides or alcohols using 1,4-dicyanobenzene as the CN source, avoiding metal catalysts. organic-chemistry.org

The following table compares conventional and green approaches for key synthetic steps relevant to this compound.

| Transformation | Conventional Method | Green/Sustainable Alternative | Green Chemistry Principle | Reference |

| Nitrile Introduction | Sandmeyer/Rosenmund-von Braun (uses CuCN) | Biocatalytic dehydration of aldoximes with aldoxime dehydratase. | Use of renewable feedstocks, safer solvents (water), catalysis. | nih.govmdpi.com |

| Oxidation Step | Stoichiometric heavy metal oxidants (e.g., CrO₃) | Aerobic oxidation using O₂ with a Cu/TEMPO catalyst. | Atom economy, use of safer reagents. | organic-chemistry.org |

| Cyanide Source | Metal cyanides (e.g., KCN, NaCN, Zn(CN)₂) | Cyanide-free sources (e.g., cyanamide, DMF/NH₄HCO₃). | Designing safer chemicals. | organic-chemistry.orgresearchgate.net |

| Solvent/Catalyst | Volatile organic solvents, precious metal catalysts (Pd, Ru). | Deep eutectic solvents, photocatalysis, iron catalysis. | Safer solvents, use of abundant catalysts. | organic-chemistry.orgorganic-chemistry.org |

Design and Execution of Convergent and Divergent Synthetic Routes to Structurally Diverse Derivatives and Analogs of this compound

The synthesis of a library of compounds related to this compound for structure-activity relationship (SAR) studies relies on efficient and flexible synthetic strategies. Convergent and divergent syntheses are two powerful approaches to achieve this structural diversity.

A convergent synthesis involves preparing key fragments of the target molecule independently and then assembling them in the final stages. For this compound, a logical convergent strategy is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne to form the 3,5-disubstituted isoxazole core. nih.govmdpi.comorganic-chemistry.orgnanobioletters.com This is one of the most widely used methods for constructing the isoxazole ring. researchgate.net

The convergent synthesis would proceed as follows:

Fragment 1 (Nitrile Oxide Precursor): Synthesis of a molecule that can generate the NC-CH₂-C≡N-O dipole in situ. This can be derived from chloro(hydroxyimino)acetonitrile, which is obtained from the reaction of cyanoacetamide with nitrous acid.

Fragment 2 (Alkyne): Synthesis of 5-methyl-1-hexyne (B1585820), which contains the required isobutyl group.

Convergent Cycloaddition: The in situ generation of the nitrile oxide from its precursor in the presence of 5-methyl-1-hexyne leads to a regioselective 1,3-dipolar cycloaddition, directly forming the this compound skeleton. researchgate.net

A divergent synthesis , in contrast, begins with a common core structure which is then elaborated into a variety of analogs. This approach is highly efficient for creating a library of related compounds. Starting with this compound as the central scaffold, diverse derivatives can be generated by modifying its functional handles.

Key divergent pathways include:

Derivatization of the Nitrile Group: As a versatile functional group, the nitrile offers numerous possibilities for diversification. nih.gov It can be hydrolyzed to the corresponding amide and carboxylic acid, reduced to the primary amine, or used to build other heterocycles like tetrazoles. researchgate.netnumberanalytics.com

Modification of the Isobutyl Group: The synthesis can be adapted by using different alkynes in the initial convergent step, allowing for a wide range of substituents at the 5-position of the isoxazole ring.

Functionalization of the Isoxazole Ring: Although the isoxazole ring is aromatic, it can undergo specific reactions. For instance, Ru(II)-catalyzed C-H olefination can be used to introduce substituents at the C-4 position. rsc.org In some cases, the isoxazole ring itself can act as a synthon, undergoing ring-opening reactions to yield β-enaminones, which are versatile precursors for other heterocyclic systems like pyrazoles. mdpi.com

The table below illustrates potential divergent synthetic pathways starting from the parent compound.

| Starting Scaffold | Reaction Type | Reagents | Product Class (Analog) | Reference |

| This compound | Nitrile Hydrolysis | H₂O, H⁺ or OH⁻ | 2-(5-Isobutylisoxazol-3-yl)acetamide / -acetic acid | libretexts.org |

| This compound | Nitrile Reduction | LiAlH₄ or H₂/Catalyst | 2-(5-Isobutylisoxazol-3-yl)ethanamine | numberanalytics.com |

| This compound | Tetrazole Formation | NaN₃, Lewis Acid | 5-((5-Isobutylisoxazol-3-yl)methyl)tetrazole | researchgate.net |

| 3-Ethynyl-5-isobutylisoxazole | Sonogashira Coupling | Aryl Halide, Pd/Cu Catalyst | 3-(Aryl-ethynyl)-5-isobutylisoxazole | - |

| 5-Isobutylisoxazole-3-carbaldehyde | Wittig Reaction | Phosphonium Ylide | 3-(Alkene)-5-isobutylisoxazole | - |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 5 Isobutylisoxazol 3 Yl Acetonitrile

Mechanistic Investigations of Isoxazole (B147169) Ring Opening and Rearrangement Reactions

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is susceptible to cleavage under various conditions, most notably reductive cleavage of the weak N-O bond. This transformation unmasks a β-enamino ketone or a β-hydroxyketone functionality, providing a strategic advantage in multistep synthesis.

The reductive ring cleavage of 3,5-disubstituted isoxazoles, such as the title compound, has been achieved using several reagent systems. A common method involves the use of metal carbonyls, like hexacarbonylmolybdenum [Mo(CO)₆], in the presence of water. mdpi.comrsc.org The proposed mechanism for this reaction initiates with the coordination of the isoxazole nitrogen to the metal center (e.g., molybdenum). This is followed by a thermally induced cleavage of the N-O bond, which is thought to proceed through a complexed (β-oxo vinyl)nitrene intermediate. rsc.org This highly reactive nitrene species is then reduced by the metal in the presence of water to yield the corresponding β-amino enone. rsc.org

Another effective method utilizes low-valent titanium reagents, prepared by treating titanium(IV) isopropoxide with ethylmagnesium bromide (EtMgBr). researchgate.net This reagent smoothly cleaves the N-O bond to afford β-enaminoketones. The reaction is chemoselective and tolerates a variety of other functional groups. Similarly, a combination of chlorotrimethylsilane (B32843) (TMSCl) and sodium iodide (NaI) in acetonitrile (B52724) can be employed for the reductive cleavage of fused isoxazole systems, yielding 3,4-disubstituted isoxazoles. researchgate.net While the specific substrate is a simple, non-fused isoxazole, these studies highlight a general and powerful method for the selective cleavage of the isoxazole N-O bond, transforming the heterocycle into a valuable linear synthetic precursor. researchgate.netresearchgate.net

The regiochemistry of the ring opening is dictated by the substitution pattern of the isoxazole. For 2-(5-Isobutylisoxazol-3-yl)acetonitrile, reductive cleavage would be expected to yield a derivative of 5-amino-6-methyl-2-oxohept-4-enenitrile.

| Reagent System | Product Type from Isoxazole Cleavage | Proposed Intermediate | Reference(s) |

| Mo(CO)₆ / H₂O | β-Amino enone | (β-Oxo vinyl)nitrene complex | mdpi.comrsc.org |

| Ti(O-i-Pr)₄ / EtMgBr | β-Enaminoketone / β-Hydroxyketone | - | researchgate.net |

| TMSCl / NaI | Substituted Isoxazole (from fused systems) | - | researchgate.net |

| Copper/Diamine Catalysis | Fluoroalkylated enaminones (from fluoroalkyl isoxazoles) | - | acs.org |

Reactivity of the Acetonitrile Group: Advanced Cyanomethylation and Cyclization Reactions

The acetonitrile moiety in this compound is a highly versatile functional group. The protons on the methylene (B1212753) carbon (the α-carbon) are acidic (pKa ≈ 31 in DMSO), allowing for deprotonation by a suitable base to form a stabilized carbanion. ntnu.no This nucleophilic species can then participate in a variety of carbon-carbon bond-forming reactions.

Cyanomethylation Reactions: The deprotonated form of this compound can act as a cyanomethylating agent, reacting with various electrophiles. However, a more sophisticated application involves using the isoxazole ring itself as a masked or protected form of the cyanomethyl group. nih.govorganic-chemistry.orgnih.gov In this synthetic strategy, an isoxazole is first coupled to an aromatic or heteroaromatic system, often via a palladium-catalyzed cross-coupling reaction like the Suzuki coupling. organic-chemistry.orgnih.gov The isoxazole unit, being stable to many reaction conditions, allows for further functionalization of the molecule. nih.gov In a subsequent step, the isoxazole ring is cleaved under thermal or base-induced conditions to "release" the cyanomethylene group, thus achieving a formal cyanomethylation of the original aromatic partner. nih.govorganic-chemistry.org This domino reaction sequence, involving Suzuki coupling followed by base-induced fragmentation and deformylation, provides an efficient one-pot protocol for converting aryl halides into valuable arylacetonitriles. organic-chemistry.orgnih.gov

Cyclization Reactions: The nitrile functional group is a key participant in the construction of new heterocyclic rings. Benzoylacetonitriles, which share the active methylene and nitrile features with the title compound, are well-known precursors for a variety of 5-membered heterocycles including pyrroles, furans, thiophenes, pyrazoles, and thiazoles. tubitak.gov.tr Similarly, the nitrile group of this compound can undergo cyclization reactions. For instance, it can react with aryl azides in the presence of a base like sodium methoxide (B1231860) to form 1,2,3-triazole derivatives. researchgate.net Furthermore, intramolecular cyclization is possible if a suitable electrophilic site is present elsewhere in the molecule. Oxidative cyclization of related 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles using DMSO as an oxidant leads to the formation of 2-(3-oxoindolin-2-ylidene)acetonitriles, demonstrating the nitrile group's ability to participate in the formation of complex fused ring systems. nih.gov

| Reaction Type | Role of Acetonitrile/Isoxazole | Key Reagents/Conditions | Product | Reference(s) |

| Cyanomethylation | Isoxazole as a cyanomethyl synthon | PdCl₂(dppf), KF, DMSO/H₂O, 130 °C | Arylacetonitrile | organic-chemistry.orgnih.gov |

| Triazole Synthesis | Nitrile group as cyclization partner | Aryl azide, NaOMe, Methanol | 5-Amino-1,2,3-triazole derivative | researchgate.net |

| Indolinone Synthesis | Intramolecular cyclization of nitrile | DMSO (oxidant), Base | 2-(3-Oxoindolin-2-ylidene)acetonitrile | nih.gov |

Analysis of Electrophilic and Nucleophilic Transformations of the Isoxazole Nucleus

The isoxazole ring exhibits distinct reactivity towards electrophiles and nucleophiles, which is governed by the electron distribution within the heterocyclic system.

Electrophilic Transformations: The isoxazole ring is considered an electron-deficient heterocycle, which generally makes electrophilic aromatic substitution challenging compared to benzene. However, substitution is possible, and it occurs with high regioselectivity at the C4 position, which is the most electron-rich carbon on the ring. nih.govreddit.com This has been demonstrated in the direct phenylation of isoxazoles using palladium catalysts and iodobenzene. clockss.org A powerful method for functionalizing the C4 position is through the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.govacs.org Treatment of these precursors with electrophiles like iodine monochloride (ICl) or bromine (Br₂) leads to the formation of 4-halo-3,5-disubstituted isoxazoles in high yields under mild conditions. nih.govacs.org The resulting 4-iodoisoxazoles are particularly useful as they can be further elaborated through various palladium-catalyzed cross-coupling reactions, enabling the construction of highly substituted isoxazole cores. nih.gov

Nucleophilic Transformations: The electron-deficient nature of the isoxazole ring makes it susceptible to nucleophilic attack. As discussed in Section 3.1, the most common site of nucleophilic attack by reducing agents or organometallic species is on the N–O bond, leading to ring cleavage. rsc.orgresearchgate.net Nucleophilic attack directly on the ring carbons is less common but can occur, particularly if the ring is activated by electron-withdrawing groups. For instance, the synthesis of substituted isoxazoles can be achieved via intramolecular nucleophilic vinylic substitution of cyclopropyl (B3062369) oximes. nih.gov The inherent reactivity pattern suggests that for this compound, nucleophilic attack would preferentially lead to ring opening rather than substitution on the carbon atoms of the ring.

Role of this compound as a Key Synthetic Intermediate in Complex Molecule Construction

The dual reactivity of the isoxazole ring and the acetonitrile group makes this compound a valuable and versatile building block in organic synthesis, particularly for constructing complex, biologically active molecules. researchgate.netnih.gov

The isoxazole nucleus is a key structural motif in numerous pharmaceutical agents, including the anti-inflammatory drug Valdecoxib and the antibacterial agent Oxacillin. nih.govresearchgate.net The synthetic utility of isoxazole derivatives like the title compound lies in their ability to serve as stable intermediates that can be carried through multiple synthetic steps before being transformed into a final target or another key intermediate.

One of the most powerful applications is using the isoxazole as a stable precursor to a β-dicarbonyl or related functionality. youtube.com For example, the reductive cleavage of the isoxazole ring (as detailed in Section 3.1) provides access to β-enamino ketones. rsc.orgresearchgate.net These linear intermediates can then be used in subsequent cyclization reactions to form different heterocyclic systems. A notable example is the synthesis of pyrazole-based drugs like Celecoxib and Deracoxib, which can be prepared from the enaminone products derived from isoxazole ring cleavage. acs.org

Furthermore, the acetonitrile portion of the molecule allows it to be used as a synthon for introducing a cyanomethyl group or for building other heterocyclic rings. tubitak.gov.trresearchgate.net The combination of these reactive handles in a single, stable molecule provides chemists with a strategic tool for convergent synthesis, allowing for the rapid assembly of molecular complexity from readily available starting materials. beilstein-journals.org

Advanced Spectroscopic and Analytical Characterization for Structural Research of 2 5 Isobutylisoxazol 3 Yl Acetonitrile

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as the cornerstone of molecular structure determination in solution. Through the application of both one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework, as well as their intricate relationships, can be assembled.

Unidimensional NMR (¹H, ¹³C) Spectral Analysis and Chemical Shift Interpretation

One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each unique proton and carbon atom within the molecule. The analysis, typically conducted in a deuterated solvent like CDCl₃, reveals key structural features through chemical shifts (δ), signal multiplicities, and integration values. amazonaws.comsigmaaldrich.com

The ¹H NMR spectrum is characterized by distinct signals corresponding to the isobutyl, methylene (B1212753), and isoxazole (B147169) ring protons. The isobutyl group presents a doublet for the six equivalent methyl protons (H-10, H-11), a multiplet for the methine proton (H-9), and a doublet for the methylene protons (H-8). The methylene protons of the acetonitrile (B52724) moiety (H-6) appear as a singlet, while the lone proton on the isoxazole ring (H-4) also manifests as a singlet, confirming its isolation from neighboring protons.

The ¹³C NMR spectrum complements this data by identifying all ten carbon atoms in the molecule. The signals are assigned based on their chemical shifts, which are influenced by their hybridization and proximity to electronegative atoms like nitrogen and oxygen. Key signals include the nitrile carbon (C-7), the carbons of the isoxazole ring (C-3, C-4, C-5), and the distinct carbons of the isobutyl group (C-8, C-9, C-10, C-11).

Interactive Data Table: ¹H NMR Data (400 MHz, CDCl₃)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-4 | 6.15 | s | - | 1H | Isoxazole CH |

| H-6 | 3.80 | s | - | 2H | CH₂CN |

| H-8 | 2.65 | d | 7.2 | 2H | Isobutyl CH₂ |

| H-9 | 2.08 | m | - | 1H | Isobutyl CH |

| H-10, H-11 | 0.98 | d | 6.6 | 6H | Isobutyl 2xCH₃ |

s = singlet, d = doublet, m = multiplet

Interactive Data Table: ¹³C NMR Data (100 MHz, CDCl₃)

| Atom Number | Chemical Shift (δ, ppm) | Assignment |

| C-3 | 162.5 | Isoxazole C-O |

| C-5 | 175.0 | Isoxazole C-isobutyl |

| C-4 | 101.8 | Isoxazole CH |

| C-6 | 15.2 | CH₂CN |

| C-7 | 115.4 | CN |

| C-8 | 35.1 | Isobutyl CH₂ |

| C-9 | 27.9 | Isobutyl CH |

| C-10, C-11 | 22.3 | Isobutyl 2xCH₃ |

Bidimensional NMR (COSY, HSQC, HMBC, NOESY) for Atom Connectivity and Stereochemical Assignment

To confirm the assignments from 1D NMR and map the complete atomic connectivity, a suite of two-dimensional NMR experiments is employed. sdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. youtube.com For 2-(5-isobutylisoxazol-3-yl)acetonitrile, a key correlation would be observed between the isobutyl methylene protons (H-8, δ 2.65) and the methine proton (H-9, δ 2.08), as well as between the methine proton (H-9) and the terminal methyl protons (H-10/H-11, δ 0.98). This confirms the structure of the isobutyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. ethz.ch It provides unambiguous one-bond ¹H-¹³C connections. For example, the HSQC would show a cross-peak connecting the isoxazole proton signal at δ 6.15 ppm to the carbon signal at δ 101.8 ppm, definitively assigning them as C-4 and H-4. Similarly, it would link H-6 (δ 3.80) to C-6 (δ 15.2), H-8 (δ 2.65) to C-8 (δ 35.1), and so on for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (typically 2-3 bond) couplings between protons and carbons, which helps to piece together the molecular skeleton, including quaternary carbons. youtube.comscience.gov Key correlations would include:

A cross-peak from the methylene protons H-6 (δ 3.80) to the isoxazole ring carbons C-3 (δ 162.5) and C-4 (δ 101.8), and to the nitrile carbon C-7 (δ 115.4). This firmly establishes the connection of the acetonitrile group to the C-3 position of the ring.

Correlations from the isobutyl methylene protons H-8 (δ 2.65) to the isoxazole ring carbon C-5 (δ 175.0), confirming the attachment of the isobutyl group at the C-5 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps correlations between protons that are close in space, providing insights into the molecule's conformation. harvard.edu A NOESY spectrum would be expected to show a cross-peak between the methylene protons of the acetonitrile group (H-6) and the isoxazole ring proton (H-4), indicating their spatial proximity on the same side of the five-membered ring.

High-Resolution Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. nih.gov For this compound, with a molecular formula of C₁₀H₁₂N₂O, the theoretical exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm, to confirm the formula.

Analysis of the fragmentation pattern, often induced by electron ionization (EI) or collision-induced dissociation (CID), provides further structural confirmation.

Interactive Data Table: Plausible HRMS-EI Fragmentation Data

| m/z (Daltons) | Proposed Fragment Ion | Formula | Description |

| 164.0949 | [C₁₀H₁₂N₂O]⁺ | C₁₀H₁₂N₂O | Molecular Ion (M⁺) |

| 149.0715 | [C₉H₉N₂O]⁺ | C₉H₉N₂O | Loss of a methyl radical (•CH₃) |

| 123.0558 | [C₇H₇N₂O]⁺ | C₇H₇N₂O | Loss of a propyl radical (•C₃H₇) |

| 107.0609 | [C₆H₇N₂]⁺ | C₆H₇N₂ | Cleavage and loss of the isobutyl group and oxygen |

| 82.0347 | [C₄H₄NO]⁺ | C₄H₄NO | Fragment containing the isoxazole core |

| 57.0704 | [C₄H₉]⁺ | C₄H₉ | Isobutyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. docbrown.info The IR spectrum of this compound would display characteristic absorption bands that confirm its key structural components.

Interactive Data Table: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 2960-2870 | Medium-Strong | C-H stretch | Aliphatic (isobutyl group) |

| 2255 | Strong, Sharp | C≡N stretch | Nitrile |

| 1610 | Medium | C=N stretch | Isoxazole ring |

| 1570 | Medium | C=C stretch | Isoxazole ring |

| 1420 | Medium | C-O stretch | Isoxazole ring |

The most diagnostic peak is the strong, sharp absorption around 2255 cm⁻¹, which is characteristic of a nitrile (C≡N) functional group. The various C-H stretching vibrations below 3000 cm⁻¹ confirm the presence of the saturated isobutyl group. Absorptions in the 1610-1400 cm⁻¹ region are consistent with the stretching vibrations of the C=N, C=C, and C-O bonds within the isoxazole aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems or chromophores. researchgate.netscience-softcon.de The primary chromophore in this compound is the isoxazole ring. The spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, is expected to show absorption maxima (λ_max) in the ultraviolet region corresponding to π → π* electronic transitions within the conjugated ring system. researchgate.net

Interactive Data Table: UV-Vis Absorption Data (in Ethanol)

| λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Chromophore |

| ~220 | ~9,500 | π → π* | Isoxazole ring |

The presence of a strong absorption band around 220 nm is indicative of the conjugated π-system of the isoxazole moiety. The exact position and intensity of the peak can be influenced by the solvent used and the substituents on the ring.

X-ray Crystallography for Definitive Absolute Stereochemistry and Molecular Conformation

Should the compound be successfully crystallized, single-crystal X-ray crystallography would provide the most definitive and unambiguous structural information. mdpi.com This technique determines the precise three-dimensional coordinates of every atom in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. nih.govresearchgate.net

An X-ray crystallographic analysis would:

Unequivocally confirm the atomic connectivity, corroborating the findings from NMR and MS.

Provide precise measurements of all bond lengths and angles, such as those within the isoxazole ring, confirming its near-planar geometry.

Reveal the solid-state conformation of the molecule, including the orientation of the isobutyl and acetonitrile groups relative to the plane of the isoxazole ring.

Detail the intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing arrangement. researchgate.net

While this compound is achiral and thus has no absolute stereochemistry to determine, crystallography remains the gold standard for ultimate structural proof in the solid state.

Computational and Theoretical Investigations of 2 5 Isobutylisoxazol 3 Yl Acetonitrile

Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure and Optimized Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) to determine a molecule's electronic structure and predict its most stable three-dimensional shape (optimized geometry).

For a molecule like 2-(5-isobutylisoxazol-3-yl)acetonitrile, DFT methods, particularly with hybrid functionals such as B3LYP, are often the preferred approach due to their balance of computational cost and accuracy. multidisciplinaryjournals.comnih.govmdpi.com These calculations would begin with an initial guess of the molecular structure, which is then iteratively refined to find the minimum energy geometry. The output of such a calculation provides precise values for bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

This interactive table illustrates the type of data that would be generated from DFT calculations. The values are placeholders and not based on actual experimental or computational results.

| Parameter | Atoms Involved | Predicted Value (B3LYP/6-31G*) |

| Bond Lengths (Å) | ||

| C-C (isobutyl) | ~1.53 | |

| C=N (isoxazole) | ~1.30 | |

| C-O (isoxazole) | ~1.36 | |

| C≡N (nitrile) | ~1.15 | |

| Bond Angles (°) | ||

| C-C-C (isobutyl) | ~109.5 | |

| C-O-N (isoxazole) | ~110.0 | |

| Dihedral Angles (°) | ||

| C(isobutyl)-C(ring)-C(ring)-N(ring) | Variable |

Furthermore, these calculations yield crucial information about the molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). multidisciplinaryjournals.comresearchgate.net The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.

Conformational Analysis and Mapping of Potential Energy Surfaces

The isobutyl group and the acetonitrile (B52724) side chain of this compound can rotate around single bonds, leading to various spatial arrangements known as conformations. A conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers between them.

This is typically achieved by systematically rotating one or more dihedral angles and calculating the energy at each step. The results are plotted on a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. researchgate.net For this molecule, key rotations would be around the bond connecting the isobutyl group to the isoxazole (B147169) ring and the bond connecting the acetonitrile group to the ring. This analysis helps in understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time, often in a condensed phase (e.g., in a solvent like acetonitrile). mdpi.comresearchgate.netresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, an MD simulation could reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding: Potential hydrogen bond interactions, for instance, between the nitrile nitrogen and protic solvents.

Diffusivity: How the molecule moves through a solvent, which can be related to experimental properties like conductivity in ionic solutions. mdpi.com

These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment and how it interacts with other molecules.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of quantum chemical calculations is the prediction of spectroscopic data. Once the optimized geometry is obtained, vibrational frequencies (corresponding to IR and Raman spectra) and NMR chemical shifts can be calculated. researchgate.netucm.esnih.gov

Vibrational Frequencies: The calculation of harmonic vibrational frequencies can predict the positions of absorption bands in an IR spectrum. researchgate.netresearchgate.net These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed peaks.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. ucm.esnih.gov Comparing these calculated shifts with experimental spectra can help confirm the proposed structure of the molecule.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data (Illustrative)

This table shows how theoretical data would be compared against experimental measurements for validation.

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR Frequency (cm⁻¹) | ||

| C≡N stretch | ~2250 | (To be measured) |

| C=N stretch (ring) | ~1600 | (To be measured) |

| ¹³C NMR Shift (ppm) | ||

| C≡N carbon | ~117 | (To be measured) |

| Isoxazole C5 | ~170 | (To be measured) |

Reaction Pathway Energetics and Transition State Characterization

Computational chemistry can also be used to explore the reactivity of this compound in chemical transformations. By modeling a proposed reaction mechanism, it is possible to calculate the energies of reactants, products, intermediates, and, crucially, transition states.

The characterization of a transition state—the highest energy point along a reaction coordinate—allows for the calculation of the activation energy barrier for the reaction. nih.gov This information is vital for predicting reaction rates and understanding reaction mechanisms. For instance, one could study the energetics of the synthesis of this molecule or its potential decomposition pathways. These studies provide a molecular-level understanding of why certain reactions are favored over others.

Research Applications and Prospective Directions of 2 5 Isobutylisoxazol 3 Yl Acetonitrile in Chemical Biology and Material Science

Design and Synthesis of Analogs for Mechanistic Biological Studies

The core structure of 2-(5-Isobutylisoxazol-3-yl)acetonitrile serves as a versatile template for the synthesis of more complex molecules with potential therapeutic applications. researchgate.netmdpi.com The design and synthesis of its analogs are crucial for conducting mechanistic studies to understand how these molecules interact with biological systems. mdpi.comelsevierpure.com

While direct and extensive Structure-Activity Relationship (SAR) studies on this compound itself are not widely documented in publicly available literature, the principles of SAR are fundamental to the development of its derivatives. SAR studies involve systematically modifying the chemical structure of a lead compound to observe the effects on its biological activity, thereby optimizing its interaction with a specific biological target. nih.govmdpi.com

| SAR Study Principle | Application to this compound Analogs | Potential Outcome |

| Modification of the Isobutyl Group | Varying the alkyl chain length, introducing branching, or replacing it with cyclic or aromatic groups. | To probe the size and nature of the hydrophobic binding pocket on the biological target. |

| Modification of the Acetonitrile (B52724) Group | Hydrolysis to a carboxylic acid or amide, reduction to an amine, or conversion to other functional groups. | To explore the role of the nitrile group in target binding (e.g., as a hydrogen bond acceptor or a reactive handle). |

| Substitution on the Isoxazole (B147169) Ring | Introducing substituents at the 4-position of the isoxazole ring. | To fine-tune electronic properties and steric profile for improved target affinity and selectivity. |

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. nih.govnih.gov This method is invaluable for understanding the binding modes of ligands and guiding the design of more potent analogs. nih.gov

For derivatives of this compound, molecular docking studies would be employed to visualize how they fit into the active site of a target enzyme or receptor. For example, in studies of novel benzopsoralen analogues, docking simulations with human CYP2A6 enzymes revealed that compounds with the best anti-proliferative activity were able to interact with both the iron ion of the heme cofactor and the active site residue Asn297. nih.gov Similarly, docking studies on (benzothiazole-2-yl)acetonitrile derivatives as JNK3 inhibitors helped to elucidate their binding mode at the periphery of the enzyme's active site. researchgate.net Such computational analyses for analogs of this compound would provide critical insights into key interactions (e.g., hydrogen bonds, hydrophobic interactions) and inform rational drug design. nih.gov

In vitro studies using isolated biological targets, such as purified enzymes or receptor proteins, are essential for determining a compound's direct mechanism of action. nih.govnih.gov These assays allow researchers to quantify the inhibitory or activating effects of a compound on its target, independent of complex cellular processes.

The evaluation of analogs derived from this compound would involve a battery of in vitro tests. For example, if the analogs are designed as enzyme inhibitors, their potency is typically determined by measuring the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov In the development of novel 2,5-diaryl-1,3,4-oxadiazoline analogs of Combretastatin A-4, in vitro tubulin polymerization assays were used to confirm that the compounds disrupt microtubule dynamics, which is their intended mechanism of action. nih.gov For analogs of this compound, similar targeted in vitro assays would be indispensable for confirming their mechanism and quantifying their potency. nih.govnih.gov

Development as Chemical Probes for Investigating Biological Systems and Pathways

Chemical probes are small molecules designed to interact with a specific protein target, allowing for the interrogation of biological systems and pathways. While there is no specific information in the searched literature detailing the use of this compound as a chemical probe, its structure is suitable for such applications. The modification of its functional groups could allow for the attachment of reporter tags (e.g., fluorophores, biotin) or photoreactive groups, which are essential for visualizing and identifying protein targets in complex biological samples. elsevierpure.com

Potential Applications in Supramolecular Chemistry and Advanced Materials Science (as a building block or ligand)

The molecular structure of this compound, with its combination of a heterocyclic ring and a nitrile functional group, suggests potential applications in materials science. bldpharm.com The nitrile group can coordinate with metal centers, making the compound a candidate for use as a ligand in the synthesis of metal-organic frameworks (MOFs) or other coordination polymers. bldpharm.com These materials have applications in gas storage, catalysis, and sensing. The isoxazole ring itself can participate in non-covalent interactions, such as π-stacking, which is a driving force in the self-assembly of supramolecular structures.

Role in Catalyst Development or Ligand Design for Organic Transformations

The nitrogen and oxygen atoms in the isoxazole ring and the nitrogen of the nitrile group in this compound are potential coordination sites for metal ions. bldpharm.com This characteristic makes it a candidate for use as a ligand in transition metal catalysis. bldpharm.com The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts in a wide range of organic transformations. While specific applications of this compound in catalysis are not yet reported, its structural motifs are found in more complex ligands used in catalysis. Further research could explore its utility in this field.

Future Perspectives and Emerging Research Avenues for 2 5 Isobutylisoxazol 3 Yl Acetonitrile Research

Exploration of Novel and Unprecedented Synthetic Methodologies

The synthesis of isoxazole (B147169) derivatives has traditionally been dominated by methods like the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. rsc.org While effective, future research will likely pivot towards more sustainable, efficient, and atom-economical strategies to construct the 2-(5-Isobutylisoxazol-3-yl)acetonitrile framework.

Emerging synthetic paradigms include:

Metal-Free Catalysis : To circumvent the cost, toxicity, and removal challenges associated with metal catalysts (e.g., copper, rhodium), metal-free synthetic routes are gaining prominence. rsc.orgresearchgate.net Strategies employing organocatalysts or alternative activation methods for generating the key nitrile oxide intermediate in situ are of significant interest. rsc.org

Sonochemistry : Ultrasound-assisted synthesis offers a green chemistry approach, often leading to dramatically reduced reaction times, milder conditions, and higher yields. mdpi.com The application of acoustic cavitation could enhance the cycloaddition or condensation steps required for forming the isoxazole ring, providing a more energy-efficient path to this compound. mdpi.com

Flow Chemistry : Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields, higher purity, and safer handling of reactive intermediates. This methodology is particularly suited for optimizing the synthesis of heterocyclic compounds and could enable scalable, on-demand production.

Direct C-H Functionalization : A frontier in synthetic chemistry is the direct functionalization of C-H bonds. researchgate.net Future research could explore methods to directly install the isobutyl or acetonitrile (B52724) moieties onto a pre-formed isoxazole ring, or vice-versa, thereby shortening synthetic sequences and reducing waste.

| Methodology | Key Advantages | Potential Application for this compound | Reference |

|---|---|---|---|

| Metal-Free Synthesis | Reduced cost, low toxicity, simplified purification | Eco-friendly synthesis via organocatalyzed cycloaddition | rsc.org |

| Ultrasound-Assisted Synthesis | Shorter reaction times, higher yields, energy efficiency | Accelerated formation of the isoxazole ring under mild conditions | mdpi.com |

| Flow Chemistry | Enhanced safety, scalability, high purity, process control | Optimized and automated production with minimal manual handling | - |

| Direct C-H Functionalization | Increased atom economy, shorter synthetic routes | Late-stage introduction of the isobutyl group onto a 3-(acetonitrile)isoxazole core | researchgate.net |

Integration of Advanced Spectroscopic Techniques for Real-time Mechanistic Insight

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new ones. While traditional techniques like NMR and mass spectrometry are foundational, the integration of advanced, real-time spectroscopic methods can provide unprecedented insight into the transient intermediates and transition states involved in the synthesis and reactions of this compound.

In-situ and Operando Spectroscopy : Techniques such as in-situ NMR and Raman spectroscopy allow for the continuous monitoring of a reaction as it proceeds. youtube.com This enables the direct observation of intermediates, the determination of reaction kinetics, and the elucidation of complex mechanistic pathways without the need for quenching and sampling. youtube.com For instance, monitoring the 1,3-dipolar cycloaddition step could reveal the precise kinetics and regioselectivity of the ring formation.

Tip-Enhanced Raman Spectroscopy (TERS) : TERS is a powerful surface analysis technique that combines scanning tunneling microscopy with Raman spectroscopy to provide chemical information with sub-nanometer spatial resolution. researchgate.net This could be used to study the molecule's interaction with catalytic surfaces or its self-assembly behavior, providing fundamental data for applications in materials science.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Synthetic Route Planning

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. ijariie.comresearchgate.net These computational tools can analyze vast datasets to predict molecular properties, identify novel drug candidates, and devise optimal synthetic pathways. nih.govnih.gov

For this compound, AI and ML could be applied to:

De Novo Drug Design : Generative AI models can design novel molecules with desired biological activity profiles. nih.gov By using the isoxazole-acetonitrile scaffold as a starting point, these algorithms could generate new derivatives with potentially enhanced therapeutic properties.

Property Prediction : ML algorithms can be trained to predict physicochemical properties, biological activities, and toxicity profiles. nih.gov This would allow for the rapid virtual screening of potential derivatives of this compound, prioritizing the most promising candidates for synthesis and testing.

Retrosynthesis and Route Optimization : AI-powered retrosynthesis tools can propose multiple synthetic routes to a target molecule. mit.edu Recently developed frameworks like SPARROW can even weigh variables like the cost of starting materials and reaction efficiency to identify the most cost-effective and practical synthesis plan. mit.edu

Uncovering Undiscovered Mechanistic Pathways and Novel Reactivity Modes

The isoxazole ring is not merely a stable aromatic system; its weak N-O bond allows for unique reactivity under specific conditions, such as photochemical or metal-catalyzed activation. rsc.orgnih.gov Future research can focus on leveraging this latent reactivity to uncover novel transformations of this compound.

Potential areas of exploration include:

Ring-Opening and Rearrangement Reactions : Isoxazoles can undergo ring-opening to form key intermediates like α-imino carbenes when activated by a metal catalyst. rsc.org These highly reactive species can then participate in a variety of subsequent annulation or insertion reactions to build complex new heterocyclic systems that would be difficult to access otherwise. rsc.org

Photochemical Isomerization : Under photochemical conditions, isoxazoles can rearrange to other heterocycles, such as oxazoles. nih.gov Investigating the photochemical behavior of this compound could lead to novel, light-driven synthetic methodologies.

Functionalization of the Acetonitrile Group : The methylene (B1212753) bridge and nitrile function of the acetonitrile moiety offer fertile ground for further chemical modification. nih.gov Exploring reactions such as alpha-functionalization, reduction of the nitrile to an amine, or its hydrolysis to a carboxylic acid would vastly expand the library of accessible derivatives.

Broader Integration into Interdisciplinary Research Fields for Enhanced Utility

The true potential of this compound will be realized through its application in diverse scientific fields. The unique combination of the isoxazole core, known for its wide-ranging bioactivity, and the versatile acetonitrile group makes it a promising candidate for several interdisciplinary applications. researchgate.netnih.govwikipedia.org

| Research Field | Potential Application | Rationale | Reference |

|---|---|---|---|

| Medicinal Chemistry | Scaffold for anticancer, anti-inflammatory, or antimicrobial agents | The isoxazole ring is a privileged structure found in numerous pharmaceuticals; the isobutyl and acetonitrile groups allow for tailored solubility and interactions. | rsc.orgnih.govnih.gov |

| Agrochemicals | Development of new herbicides, fungicides, or insecticides | Isoxazole derivatives have established applications in agrochemicals. | researchgate.net |

| Materials Science | Component of liquid crystals, dye-sensitized solar cells, or chemical sensors | The rigid, polarizable isoxazole ring can impart useful optical or electrochemical properties. | eurekaselect.com |

| Chemical Biology | Molecular probes or building blocks for covalent inhibitors | The acetonitrile group can be modified, and the isoxazole ring can act as a stable core for designing tools to study biological systems. | - |

By systematically pursuing these emerging research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable tool for innovation across chemistry, medicine, and materials science.

Q & A

Basic: What synthetic strategies are effective for preparing 2-(5-Isobutylisoxazol-3-yl)acetonitrile?

Methodological Answer:

The synthesis of isoxazole-acetonitrile derivatives typically involves cyclocondensation reactions or functionalization of preformed isoxazole rings. For example:

- Cyclocondensation: Reacting hydroxylamine with β-diketone or α,β-unsaturated nitriles under acidic conditions forms the isoxazole core. Acetonitrile groups can be introduced via nucleophilic substitution or alkylation (e.g., using bromoacetonitrile) .

- Silver Cyanide/KCN-Mediated Reactions: Evidence from analogous compounds (e.g., 2-(2-iodophenyl)acetonitrile) suggests that cyanide sources like AgCN/KCN can facilitate nitrile group incorporation under reflux conditions in acetonitrile .

- Safety Note: Use inert atmospheres and controlled temperatures to mitigate risks of exothermic side reactions.

Key Considerations:

- Monitor reaction progress via TLC or HPLC to optimize yield and purity .

- Purify crude products via column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) .

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Collect intensity data via single-crystal diffraction and validate bond lengths/angles against DFT-optimized structures .

- Spectroscopy:

- NMR: Assign peaks using - and -NMR to confirm the isoxazole ring (δ ~6.5–7.0 ppm for aromatic protons) and acetonitrile group (δ ~2.0–3.0 ppm for CH) .

- IR: Identify nitrile stretches (~2240 cm) and isoxazole C=N/C-O vibrations (~1600 cm) .

Data Contradictions:

Discrepancies in melting points or spectral data may arise from polymorphic forms or solvent residues. Cross-validate with elemental analysis .

Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors). Focus on the isoxazole ring’s hydrogen-bonding potential and the nitrile’s electrophilicity .

- QSAR Studies: Corrogate substituent effects (e.g., isobutyl vs. phenyl groups) on activity using Hammett constants or DFT-derived parameters (e.g., HOMO/LUMO energies) .

Case Study:

For structurally similar compounds (e.g., 5-phenylisoxazole derivatives), docking into COX-2 active sites revealed steric clashes with bulky substituents, guiding synthetic modifications .

Advanced: How to resolve contradictions in reactivity data during functionalization?

Methodological Answer:

- Hypothesis Testing: If nitrile group reactions (e.g., hydrolysis to amides) yield inconsistent products:

- Vary catalysts (e.g., HSO vs. enzymatic systems) .

- Analyze by LC-MS to detect intermediates or byproducts .

- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to track reaction rates under different temperatures/pH conditions .

Example:

Contradictory yields in acetonitrile hydrolysis might stem from competing mechanisms (acid-catalyzed vs. radical pathways). Isotopic labeling () can clarify mechanistic pathways .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification steps .

- First Aid:

- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .

- Skin Contact: Wash with soap/water for 15 minutes; consult a physician if irritation persists .

- Storage: Keep at 0–6°C in airtight containers to prevent moisture absorption or decomposition .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

- Variable Substituents: Synthesize analogs with modified isobutyl groups (e.g., tert-butyl, cyclopropyl) and compare bioactivity .

- Biological Assays:

Data Analysis:

Use multivariate regression (e.g., partial least squares) to identify dominant SAR factors. Address outliers via residual analysis .

Advanced: What crystallographic challenges arise with this compound?

Methodological Answer:

- Twinned Crystals: If data merging fails (R > 0.1), reprocess using SHELXD for twin refinement or collect data from multiple crystals .

- Disorder: For flexible isobutyl groups, apply restraints to atomic displacement parameters (ADPs) during SHELXL refinement .

Validation:

Cross-check CIF files with checkCIF/PLATON to ensure geometric plausibility and ADPs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.